molecular formula C8H12N2O3 B221598 2-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No. B221598
M. Wt: 184.19 g/mol
InChI Key: YDZNRIGRPYLPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a chemical compound that has been extensively studied in scientific research. It is used as a tool compound to investigate the biochemical and physiological effects of various drugs and substances.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide is not fully understood, but it is believed to act as a positive allosteric modulator of GABA(A) receptors. This means that it enhances the activity of these receptors, which can lead to increased inhibitory neurotransmission in the brain. This mechanism of action is similar to that of many drugs used to treat anxiety and insomnia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide have been extensively studied in vitro and in vivo. In vitro studies have shown that it enhances the activity of GABA(A) receptors and can increase the inhibitory effects of GABA in the brain. In vivo studies have shown that it can produce anxiolytic and sedative effects in animal models, similar to those of drugs used to treat anxiety and insomnia.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide in lab experiments is that it is a well-established tool compound that has been extensively studied. This means that there is a large body of literature on its synthesis, mechanism of action, and biochemical and physiological effects. However, one limitation is that it has not been extensively studied in humans, so its effects in humans are not well understood.

Future Directions

There are many future directions for research on 2-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide. One direction is to investigate its potential as a therapeutic agent for anxiety and insomnia. Another direction is to investigate its effects on other neurotransmitter systems in the brain, such as the dopamine and serotonin systems. Additionally, further research is needed to understand its effects in humans and its potential as a clinical tool compound.

Synthesis Methods

The synthesis of 2-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves the reaction between 5-methyl-3-amino-1,2-oxazole and ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization. This method has been well-established in the literature and has been used by many researchers to synthesize this compound.

Scientific Research Applications

2-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been used in various scientific research applications. It is commonly used as a tool compound to investigate the mechanism of action of various drugs and substances. For example, it has been used to study the effect of drugs on GABA(A) receptors, which are important targets for many drugs used to treat anxiety and insomnia. It has also been used to investigate the role of certain enzymes in cancer cells.

properties

Product Name

2-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

2-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C8H12N2O3/c1-3-12-5-8(11)9-7-4-6(2)13-10-7/h4H,3,5H2,1-2H3,(H,9,10,11)

InChI Key

YDZNRIGRPYLPCZ-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=NOC(=C1)C

Canonical SMILES

CCOCC(=O)NC1=NOC(=C1)C

solubility

22.8 [ug/mL]

Origin of Product

United States

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